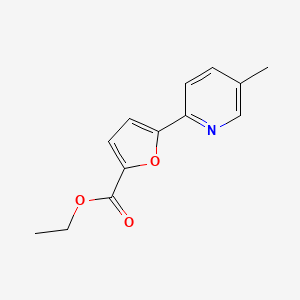

Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate

Description

Properties

IUPAC Name |

ethyl 5-(5-methylpyridin-2-yl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)8-14-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMFTYRHWMDDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate typically involves the reaction of 5-methyl-2-pyridyl derivatives with furoic acid or its derivatives. One common method includes the esterification of 5-methyl-2-pyridyl-2-furoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate undergoes several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Pyridine Ring

Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate (CAS: 1187163-99-0)

- Structure : Differs by the methyl group position (4-methyl vs. 5-methyl on the pyridine ring).

- Properties : Molecular weight 231.25 g/mol , purity 97% .

Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate (CAS: 1187170-24-6)

Pyridine vs. Pyrimidine Heterocycles

Ethyl 5-(5-Pyrimidyl)-2-furoate

- Structure : Replaces pyridine with a pyrimidine ring (two nitrogen atoms).

- Properties : Molecular formula C₁₁H₁₀N₂O₃ , weight 218.21 g/mol , purity 97% .

- Impact : The additional nitrogen increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to pyridine analogs.

Substituent Variations

Ethyl 5-(Pyridin-2-yl)-2-furoate

- Structure : Lacks a methyl group on the pyridine ring.

- Properties: Molecular formula C₁₂H₁₁NO₃, weight 217.22 g/mol .

Ethyl 5-(2-Furanooyl)-2-furoate

Research Findings and Implications

Electronic Effects : Methyl groups on pyridine influence electron density at the nitrogen atom. The 5-methyl derivative (target compound) may exhibit enhanced nucleophilicity compared to 3- or 4-methyl analogs, impacting metal coordination in catalysis .

Solubility Trends : Pyrimidine analogs (e.g., Ethyl 5-(5-Pyrimidyl)-2-furoate) show higher polarity due to additional nitrogen, suggesting better aqueous solubility than pyridine-based compounds .

Synthetic Utility: Ethyl 5-(2-Furanooyl)-2-furoate’s electron-rich structure makes it suitable for Diels-Alder reactions, whereas pyridyl derivatives are preferred in heterocyclic coupling reactions .

Biological Activity

Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate (C13H13NO3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in pharmacology, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a furan ring and a pyridine moiety, which contribute to its chemical reactivity and biological interactions. The presence of the methyl group on the pyridine ring alters its electronic properties, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interaction involves:

- Binding Affinity : The compound can act as a ligand, binding to target proteins and modulating their activity.

- Enzyme Interaction : It has been investigated for its role in enzyme inhibition, particularly in pathways related to cancer and microbial resistance.

- Metabolic Pathways : Studies suggest that it influences various metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Its effectiveness varies depending on the structure of the target microorganism.

Anticancer Activity

Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies have demonstrated its potential against different cancer cell lines, although further research is needed to elucidate specific pathways involved .

Research Applications

The compound is utilized in various research contexts:

- Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents.

- Biological Studies : To investigate enzyme interactions and metabolic pathways.

- Industrial Applications : Used in producing specialty chemicals with specific properties.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the uniqueness of this compound:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate | Similar furoate structure but different methyl position | Slightly different biological activity |

| Ethyl 5-Nitro-2-furoate | Nitro group instead of pyridine | Enhanced reactivity |

| Methyl 5-(2-pyridyl)-2-furoate | Methyl group instead of ethyl | Different solubility properties |

This table illustrates how variations in substituents can affect chemical behavior and biological activity.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity Study : A study evaluated the compound's effects on breast cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation.

- Antimicrobial Efficacy : In another study, this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Q & A

Basic: What are the standard synthetic routes for Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate, and how can reaction conditions be optimized for yield?

Answer:

The synthesis of structurally related furan derivatives, such as Ethyl 5-(1-Chloroethyl)-2-Furoate, involves multi-step reactions with precise temperature control and reagent stoichiometry. For example, a documented method uses ethyl 2-furoate, anhydrous ZnCl₂, and acetaldehyde in chlorinated solvents under strict cooling (-1°C to 5°C), followed by HCl gas saturation to achieve chlorination . Optimization may involve adjusting the HCl flow rate, reaction time, or solvent polarity. Post-reaction purification via vacuum distillation (e.g., 117–121°C at 3 mmHg) is critical to isolate high-purity products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the pyridyl and furoate moieties. For example, -NMR of ethyl 2-furoate derivatives shows characteristic peaks: a triplet for the ethyl ester (δ 1.3–1.4 ppm), a singlet for the furan ring protons (δ 6.5–7.5 ppm), and pyridyl methyl groups (δ 2.3–2.5 ppm) . Fourier Transform Infrared (FTIR) spectroscopy can validate ester carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bonds . High-Resolution Mass Spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺) and fragmentation patterns aligned with the compound’s structure .

Advanced: How can researchers reconcile conflicting data on the stability of this compound under varying pH and temperature conditions?

Answer:

Contradictory stability data may arise from differences in analytical methods or environmental factors. For instance, studies on ethyl 2-furoate in wine matrices show stability variations due to interactions with organic acids (e.g., malolactic fermentation byproducts) . Systematic stability assays should include:

- pH-controlled degradation studies (e.g., 2–10 range) with HPLC monitoring.

- Thermogravimetric Analysis (TGA) to assess thermal decomposition thresholds.

- Light exposure tests to evaluate photolytic degradation.

Cross-validation using standardized protocols (e.g., NIST reference methods ) ensures reproducibility.

Advanced: What strategies are recommended for scaling up the synthesis of this compound while minimizing byproduct formation?

Answer:

Scale-up challenges include maintaining temperature uniformity and reagent mixing efficiency. Key strategies:

- Continuous-flow reactors to enhance heat transfer and reduce localized overheating.

- Catalyst screening (e.g., Lewis acids like ZnCl₂ vs. FeCl₃) to improve regioselectivity .

- In-line analytics (e.g., FTIR or Raman spectroscopy) for real-time monitoring of intermediate formation.

Post-synthetic purification via fractional crystallization or preparative HPLC can isolate the target compound from homologs or halogenated byproducts .

Basic: What are the documented biological or material science applications of this compound, and how do structural modifications influence its activity?

Answer:

While direct data on this compound is limited, structurally related furan derivatives exhibit:

- Antimicrobial activity : Pyridyl substituents enhance membrane permeability in gram-negative bacteria .

- Material science utility : As intermediates in bio-based surfactants (e.g., butyl 5-(dibutoxymethyl)-2-furoate in biodegradable formulations) .

Modifications such as halogenation (e.g., chloroethyl groups) or ester chain elongation can alter hydrophobicity and bioactivity .

Advanced: How can computational chemistry tools predict the reactivity of this compound in novel reactions?

Answer:

Density Functional Theory (DFT) calculations can model:

- Electrophilic substitution patterns on the furan ring.

- Transition-state energies for ester hydrolysis or nucleophilic attacks.

Software like Gaussian or ORCA, combined with crystallographic data (e.g., Cambridge Structural Database), aids in predicting regioselectivity and reaction pathways. Validation via experimental kinetic studies is critical .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Answer:

- Storage : In amber glass vials under inert gas (N₂ or Ar) at –20°C to inhibit oxidation.

- Handling : Use anhydrous solvents (e.g., dried CH₂Cl₂ or THF) to avoid ester hydrolysis.

- Stability monitoring : Regular LC-MS checks for degradation products (e.g., free furoic acid or pyridyl alcohols) .

Advanced: How does the electronic nature of the pyridyl substituent influence the spectroscopic and reactivity profiles of this compound?

Answer:

The electron-withdrawing pyridyl group:

- Reduces electron density on the furan ring, shifting NMR peaks upfield (e.g., furan protons from δ 7.2 to 6.8 ppm) .

- Enhances electrophilicity at the ester carbonyl, accelerating nucleophilic acyl substitutions.

Comparative studies with non-pyridyl analogs (e.g., Ethyl 2-furoate ) highlight these electronic effects.

Basic: What regulatory guidelines apply to the use of this compound in biomedical research?

Answer:

While specific guidelines for this compound are lacking, researchers should adhere to:

- REACH compliance for hazardous byproduct disposal (e.g., chlorinated intermediates) .

- OECD Test Guidelines for in vitro toxicity screening (e.g., Ames test for mutagenicity) .

Advanced: What role can this compound play in sustainable chemistry initiatives, such as green synthesis or biomass valorization?

Answer:

As a furan derivative, it may serve as a platform molecule for:

- Bio-based surfactants : Derived from 5-hydroxymethylfurfural (HMF) via reductive amination or esterification .

- Polymer precursors : Copolymerization with bio-derived diols or acids.

Lifecycle assessments (LCAs) should evaluate feedstock sustainability (e.g., lignocellulosic biomass vs. petrochemical sources) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.